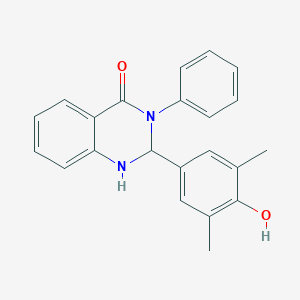![molecular formula C14H14NO+ B300206 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B300206.png)
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by the presence of a pyridinium ring substituted with a 4-methylphenacyl group
Vorbereitungsmethoden
The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium typically involves the quaternization of pyridine with 4-methylphenacyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Pyridine+4-Methylphenacyl Bromide→this compound Bromide
In industrial settings, the synthesis may be optimized using microwave or ultrasound-assisted methods to increase yield and reduce reaction time . These methods have been shown to be more efficient compared to conventional heating techniques.
Analyse Chemischer Reaktionen
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyridines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.
Wirkmechanismus
The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s positive charge allows it to interact with negatively charged cell membranes, causing structural damage .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium can be compared with other pyridinium salts such as:
- 1-(2-Pyridylmethyl)pyridinium Bromide
- 1-(Diphenylmethoxy)pyridinium Bromide
- 1-(2-Bromocyclohexyl)pyridinium Bromide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, 1-(Diphenylmethoxy)pyridinium Bromide may have different solubility and reactivity profiles compared to this compound .
Eigenschaften
Molekularformel |
C14H14NO+ |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C14H14NO/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1 |
InChI-Schlüssel |
QHYBBPZKHBFQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)

![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)
![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)
![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)

